Ethyl propionylacetate
Overview
Description
Ethyl propionylacetate, also known as Ethyl 3-oxovalerate, is an organic ester compound commonly used as a reactant or solvent in organic synthesis . It can be used as an important raw material for the preparation of pharmaceuticals, food flavors, spices, and other products .
Synthesis Analysis
This compound can be synthesized from 2,2-Dimethyl-1,3-dioxane-4,6-dione and Propionyl chloride . The synthesis involves several stages, including the reaction of cycl-isopropylidene malonate with propionyl chloride in dichloromethane at 0 - 20°C for 3 hours under an inert atmosphere .Molecular Structure Analysis
The molecular formula of this compound is C7H12O3, and its molecular weight is 144.17 . The IUPAC Standard InChI is InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h3-5H2,1-2H3 .Chemical Reactions Analysis
This compound reacts with tropolone p-toluenesulfonate in the presence of sodium ethoxide to give 3-propionyl-2H-cyclohepta[b]furan-2-one .Physical and Chemical Properties Analysis
This compound is a liquid that is clear and colorless to pale yellow . It has a boiling point of 83-84 °C/12 mmHg (lit.), a density of 1.012 g/mL at 25 °C (lit.), and a refractive index n20/D of 1.422 (lit.) . It is miscible with glacial acetic acid .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Ethyl propionylacetate has been utilized in the synthesis of various compounds, demonstrating its versatility in organic chemistry. In one study, a series of 1-ethyl- and 1-n-propyl-1, 3, 4, 9-tetrahydropyrano[3, 4-b]indole-1-acetic acids were synthesized using this compound or ethyl butyrylacetate. This research explored the antiinflammatory and ulcerogenic effects of these compounds, highlighting the importance of this compound in medicinal chemistry (Martel et al., 1976). Another research described the stereoselective conversion of this compound into geometrical isomers of O-ethyl-O-trimethylsilylmethylketene acetal, which then reacted with aldehydes to produce ethyl 2-methyl-3-hydroxy carboxylates. This study demonstrates the compound's potential in stereochemical transformations (Chan et al., 1979).
Biochemical Applications
This compound's biochemical applications are evident in its use in enzymatic reactions. A novel enzymatic route was explored for the kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid, using this compound as an intermediate compound. This process showcases the role of this compound in the production of pharmaceuticals, specifically the drug doxazosin mesylate (Kasture et al., 2005).
Environmental and Analytical Chemistry
In environmental chemistry, the atmospheric chemistry of this compound was studied, highlighting its relevance as a model for fatty acid ethyl esters used in biodiesel. The research provided insights into the reaction rates and product yields when this compound reacts with chlorine atoms and OH radicals, underlining its importance in understanding biodiesel's environmental impacts (Andersen et al., 2012). Additionally, this compound played a role in liquid-liquid extraction and chromatography, where ethyl- and propylammonium nitrate solvents were used for the isolation of analytes with proton donor functional groups. This study emphasizes the compound's application in analytical chemistry, particularly in the extraction and analysis of various substances (Shetty et al., 1990).
Safety and Hazards
Ethyl propionylacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
While Ethyl propionylacetate does not have direct applications in the medical field, it plays an important role in chemical research and industry due to its stability and reactivity in certain chemical reactions . It is commonly used as a reactant or solvent in organic synthesis and can be used as an important raw material for the preparation of pharmaceuticals, food flavors, spices, and other products .
Mechanism of Action
Mode of Action
It has been used in the synthesis of 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid bearing one or two substituents on the benzene ring . This suggests that it may interact with its targets to induce specific chemical transformations.
Biochemical Pathways
It’s known that it’s used in the synthesis of specific compounds, suggesting that it may play a role in certain synthetic biochemical pathways .
Result of Action
Its use in the synthesis of specific compounds suggests that it may have a role in inducing certain chemical transformations .
Biochemical Analysis
Biochemical Properties
Ethyl Propionylacetate is known to react with tropolone p-toluenesulfonate in the presence of sodium ethoxide to give 3-propionyl-2H-cyclohepta[b]furan-2-one . It has been used in the synthesis of 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid bearing one or two substituents on the benzene ring
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
ethyl 3-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRCONFHWYGWFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197800 | |
Record name | Ethyl 3-oxovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197800 | |
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Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4949-44-4 | |
Record name | Ethyl 3-oxopentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4949-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 3-oxovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004949444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4949-44-4 | |
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Record name | 4949-44-4 | |
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Record name | Ethyl 3-oxovalerate | |
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Record name | Ethyl 3-oxovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.266 | |
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Record name | Ethyl 3-oxovalerate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P45XZ5RD8B | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable application of ethyl 3-oxopentanoate in organic synthesis?
A1: Ethyl 3-oxopentanoate serves as a valuable starting material in the synthesis of various heterocyclic compounds. For instance, it is used in the preparation of substituted 1,2-oxazole-4-carboxylic acids. []
Q2: How is ethyl 3-oxopentanoate utilized in the synthesis of methylenomycin B?
A2: Methylenomycin B, an antibacterial compound, can be synthesized using ethyl 3-oxopentanoate as a starting material in a four-step process. []
Q3: Can you describe a more efficient method for synthesizing ethyl 3-oxopentanoate?
A3: A method for preparing high-purity (98% or more) ethyl 3-oxopentanoate involves a condensation reaction between ethyl acetylacetate and propionyl chloride using dichloromethane as a solvent and a suitable catalyst. The resulting α-ethyl acetylpropionylacetate is then hydrolyzed in ammonia water to remove the acetyl group, followed by acidification with hydrochloric acid. []
Q4: How does ethyl 3-oxopentanoate contribute to the synthesis of etodolic acid?
A4: Etodolic acid, a potent anti-inflammatory drug, can be synthesized through the acid-catalyzed condensation of a substituted tryptophol with ethyl 3-oxopentanoate or ethyl butyrylacetate. This reaction leads to the formation of 1-ethyl- or 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acids with varying substituents on the benzene ring. []
Q5: What role does ethyl 3-oxopentanoate play in the creation of crown ether derivatives?
A5: Ethyl 3-oxopentanoate serves as a precursor in the synthesis of 4-propyl-7,8-, 4-propyl-6,7-, 3-ethyl-4-methyl-7,8-, and 3-ethyl-4-methyl-6,7-dihydroxy-2H-chromenones. These chromenones are then reacted with bis-dihalides or ditosylates of glycols to create chromenone derivatives of 12-crown-4, 15-crown-4, and 18-crown-6. []
Q6: Can ethyl 3-oxopentanoate be used to synthesize PPAR agonist ligands?
A6: Yes, ethyl 3-oxopentanoate can be used as a starting material for the synthesis of PPAR agonist ligands like JTT-20993. The synthesis involves a series of reactions, including bromination, cyclization, alcoholization, methanesulfonization, and condensation. [] A similar approach is used to synthesize another PPAR agonist ligand intermediate, 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol. []
Q7: How is ethyl 3-oxopentanoate involved in the synthesis of porphyrins?
A7: In the synthesis of octaethylporphyrin, ethyl 3-oxopentanoate and acetylacetone are used as starting materials in a Knorr reaction. This reaction leads to the formation of 5-methyl-3-ethyl-4-acetyl-2-ethoxycarbonyl pyrrole. Further modifications and cyclization reactions ultimately lead to the formation of octaethylporphyrin. []
Q8: Can ethyl 3-oxopentanoate undergo microbial reduction?
A8: Yes, ethyl 3-oxopentanoate can undergo enantioselective bioreduction using microorganisms like Kluyveromyces marxianus. This yeast exhibits a preference for the R enantiomer, producing chiral β-hydroxyesters with high enantiomeric excess, often close to 100%. []
Q9: Are there other microorganisms capable of reducing ethyl 3-oxopentanoate?
A9: Various plants and microorganisms have demonstrated the ability to catalyze the stereoselective reduction of prochiral ketones, including ethyl 3-oxopentanoate. This process offers a promising route to synthesize optically pure chiral alcohols, which are crucial building blocks for many enantiomerically pure pharmaceuticals. []
Q10: Which microorganism exhibits superior performance in the bioreduction of ethyl 3-oxopentanoate?
A10: Among the microorganisms studied, Rhodotrula glutinis displays remarkable results in bioreducing ethyl 3-oxopentanoate and other prochiral ketones, yielding chiral alcohols with high yield and optical purity. This makes it a promising candidate for further research and potential industrial applications. []
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